Retf-4NA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Retf-4NA is widely used in scientific research to study chymase activity and its role in various biological processes. Some of its key applications include:

Mecanismo De Acción

Target of Action

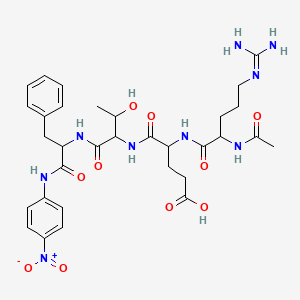

RETF-4NA is a chymase substrate peptide . Chymase is a type of protease enzyme that is primarily found in mast cells, which play a crucial role in the immune response.

Mode of Action

This compound interacts with its primary target, chymase, by serving as a substrate for the enzyme. It is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . This indicates that this compound has a specific affinity for the α2-macroglobulin-bound form of chymase.

Pharmacokinetics

It’s also worth noting that this compound is soluble to 2 mg/ml in 20% acetonitrile/water .

Result of Action

The cleavage of this compound by chymase could potentially lead to the generation of angiotensin II, given the known role of chymase in this process . This could result in vasoconstriction and an increase in blood pressure.

Análisis Bioquímico

Biochemical Properties

Retf-4NA plays a significant role in biochemical reactions, particularly as a substrate for the enzyme chymase. It interacts with chymase and α2-macroglobulin, a protein that can bind to various biomolecules .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with chymase. It serves as a substrate for chymase, which can cleave it more avidly when the enzyme is bound to α2-macroglobulin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Retf-4NA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain. The final product is obtained by deprotecting the peptide and purifying it using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions .

Análisis De Reacciones Químicas

Types of Reactions

Retf-4NA primarily undergoes hydrolysis reactions catalyzed by chymase. The hydrolysis of this compound results in the cleavage of the peptide bond, releasing 4-nitroaniline, which can be quantitatively measured .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions, with a pH range of 7-8, which is optimal for chymase activity. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing chymase .

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-nitroaniline, which serves as a measurable indicator of chymase activity .

Comparación Con Compuestos Similares

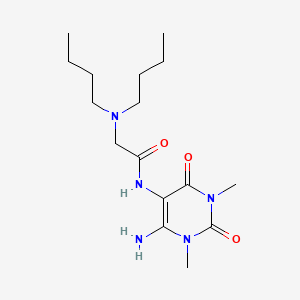

Retf-4NA is unique in its high specificity and sensitivity for chymase. Similar compounds include:

Ac-RETF-pNA: Another chymase substrate with similar properties but different peptide sequences.

Suc-AAPF-pNA: A substrate for chymotrypsin, which lacks the specificity for chymase.

Boc-AAPF-pNA: Another chymotrypsin substrate with different peptide sequences.

This compound stands out due to its selective hydrolysis by chymase, making it a valuable tool in research focused on this enzyme .

Propiedades

IUPAC Name |

4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCWUIJMQAZRNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N9O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)